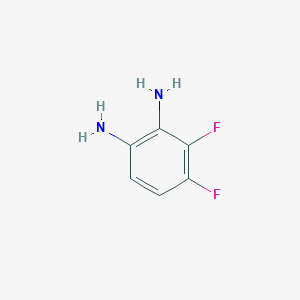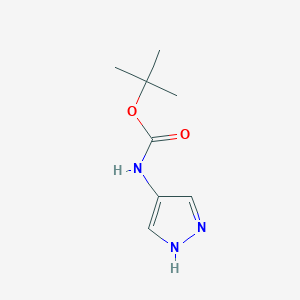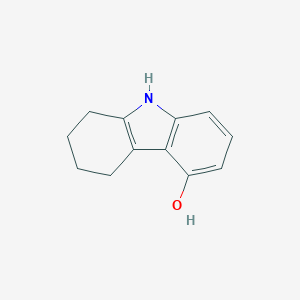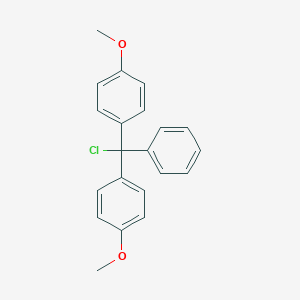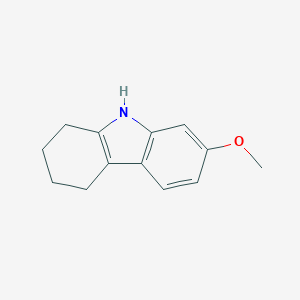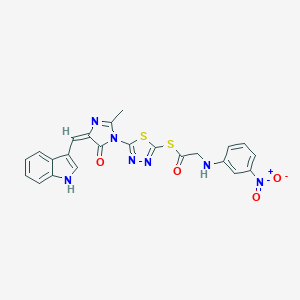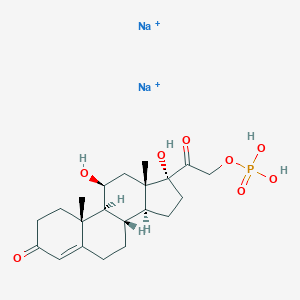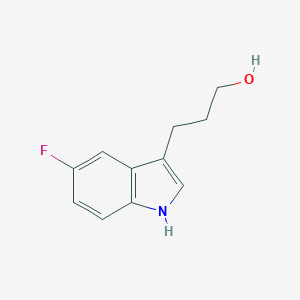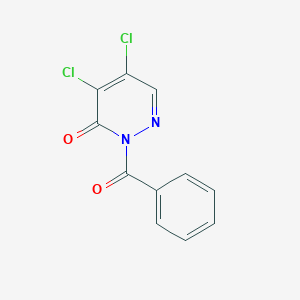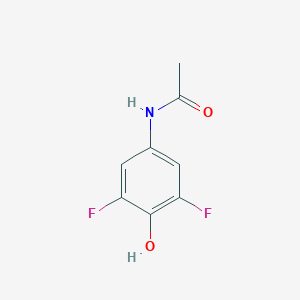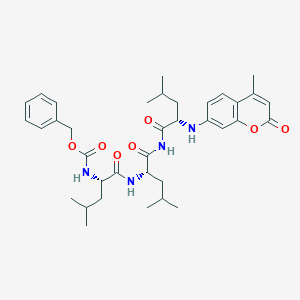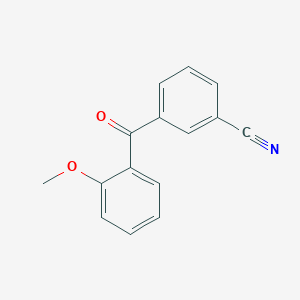
3-氰基-2'-甲氧基苯甲酮
描述
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of 3-Cyano-2'-methoxybenzophenone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of heterocyclic compounds from cyanoacetamide derivatives and the use of 3-methoxalylchromones for the synthesis of functionalized benzophenones suggest that there are multiple synthetic routes that could be explored for the synthesis of 3-Cyano-2'-methoxybenzophenone.
Molecular Structure Analysis
The molecular structure of 3-Cyano-2'-methoxybenzophenone would likely be influenced by the presence of the cyano and methoxy groups. The X-ray crystal structure analysis of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene , indicates that such substituents can affect the planarity and overall geometry of the molecule. These structural features are important for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The papers describe various chemical reactions involving methoxy-substituted compounds, such as domino reactions , isomerization, and alkylation , as well as thermal benzannulation . These reactions could be relevant to the chemical behavior of 3-Cyano-2'-methoxybenzophenone, suggesting that it may participate in similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Cyano-2'-methoxybenzophenone are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of o-methoxy-substituted aromatic alcohols and the study of the photochemistry of methoxymethyl-substituted compounds suggest that the methoxy group can influence the photophysical properties and reactivity towards light. Additionally, the synthesis of benzofurans and cyclohexadienones provides information on the potential reactivity of the compound under oxidative conditions.
科学研究应用
Application 1: Anti-Cancer Activities
- Scientific Field: Medicinal Chemistry, Oncology .
- Summary of the Application: 3-Cyano-2-substituted pyridines have been synthesized and evaluated for their in vitro anti-cancer activities on five cancer cell lines . The benzohydrazide derivative 9a induced growth inhibition in human breast cancer cell line MCF-7 .
- Methods of Application: The compounds were synthesized bearing various pharmacophores and functionalities at position 2 . They were then evaluated for their in vitro anti-cancer activities using 5-FU as a reference compound .
- Results or Outcomes: The benzohydrazide derivative 9a showed promising results, inducing growth inhibition in human breast cancer cell line MCF-7 with an IC 50 value of 2 μM . It showed lower cytotoxicity on MCF-12a normal breast epithelial cells . Additionally, 9a induced apoptotic morphological changes and induced apoptosis in MCF-7 in a dose and time-dependent manner .
Application 2: Antiproliferative Activity
- Scientific Field: Medicinal Chemistry, Pharmacology .
- Summary of the Application: 3-Cyanopyridines have been synthesized and evaluated for their antiproliferative activity .
- Methods of Application: Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Results or Outcomes: The pyridine derivatives 5c and 5d have promising antitumor activity against liver carcinoma cell line (HEPG2), with IC 50 values of 1.46 and 7.08 µM, respectively . These results were compared to the reference drug, doxorubicin .
Application 3: Synthesis of 3-Cyano-2-methylpyridines
- Scientific Field: Organic Chemistry .
- Summary of the Application: Ultrasonic irradiation of α,β-unsaturated carbonyl compounds with acetonitrile in the presence of potassium t-butoxide resulted in the synthesis of 3-cyano-2-methylpyridines .
- Methods of Application: The pyridines were produced by a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .
- Results or Outcomes: The reaction yielded 3-cyano-2-methylpyridines in moderate to good yields .
Application 4: Material Synthesis
- Scientific Field: Material Science .
- Summary of the Application: 3-Cyano-2’-methoxybenzophenone is used in the synthesis of various materials .
- Methods of Application: The specific methods of application can vary depending on the material being synthesized .
- Results or Outcomes: The outcomes can also vary, but the use of 3-Cyano-2’-methoxybenzophenone can often result in high-quality materials .
Application 5: Synthesis of 2-Oxopyridines
- Scientific Field: Organic Chemistry .
- Summary of the Application: Ultrasonic irradiation of α,β-unsaturated carbonyl compounds with acetonitrile in the presence of potassium t-butoxide resulted in the synthesis of 2-oxopyridines .
- Methods of Application: The pyridines are produced by a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .
- Results or Outcomes: The reaction yielded 2-oxopyridines in moderate to good yields .
Application 6: Material Synthesis
- Scientific Field: Material Science .
- Summary of the Application: 3-Cyano-2’-methoxybenzophenone is used in the synthesis of various materials .
- Methods of Application: The specific methods of application can vary depending on the material being synthesized .
- Results or Outcomes: The outcomes can also vary, but the use of 3-Cyano-2’-methoxybenzophenone can often result in high-quality materials .
属性
IUPAC Name |
3-(2-methoxybenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJNPBKNXWHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577334 | |
| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2'-methoxybenzophenone | |
CAS RN |
131117-96-9 | |
| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
